molecular formula C11H22N2O3 B3177823 tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate CAS No. 2253105-54-1

tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B3177823
CAS RN: 2253105-54-1
M. Wt: 230.30
InChI Key: WASPQYKCAGLHMM-IUCAKERBSA-N
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Description

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . Piperidine derivatives are found in many pharmaceuticals and natural products .

Scientific Research Applications

Synthetic Routes and Pharmaceutical Applications

One of the notable applications of this compound is in the synthesis of Vandetanib, a therapeutic agent. The compound serves as a key intermediate in the development of Vandetanib through various synthetic routes, including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution processes. This pathway highlights the compound's utility in producing pharmaceuticals with potential commercial value and higher yields on a manufacturing scale (W. Mi, 2015).

Moreover, the compound's utility extends to the synthesis of N-heterocycles via sulfinimines, with tert-butanesulfinamide being a closely related entity. This methodology is crucial for accessing structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant in natural products and therapeutic compounds. The review covering literature from 2010–2020 emphasizes the compound's role in enabling the stereoselective synthesis of amines and their derivatives, underscoring its importance in medicinal chemistry (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).

Environmental Biodegradation and Fate

Another significant aspect of research focuses on the biodegradation and fate of ethyl tert-butyl ether (ETBE), a related compound, in soil and groundwater. This research is vital for understanding how similar compounds behave in the environment and their potential impact. Microorganisms capable of degrading ETBE, which shares structural similarities with tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate, provide insights into the biodegradation pathways of tert-butyl compounds. These studies also explore the roles of various enzymes and genes in the degradation process, offering perspectives on environmental remediation strategies (S. Thornton, H. Nicholls, S. Rolfe, H. Mallinson, M. Spence, 2020).

properties

IUPAC Name

tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASPQYKCAGLHMM-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2S,4S)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate
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tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate
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tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate
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tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate
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tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate
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tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate

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